
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron is a complex organometallic compound with the molecular formula C35H30Cl4FeP2Pd . This compound is known for its unique structure, which includes a palladium center coordinated with dichloromethane and iron, making it a valuable catalyst in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron typically involves the reaction of 1,1’-bis(diphenylphosphino)ferrocene with palladium(II) chloride in the presence of dichloromethane . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrides.
Substitution: The compound can undergo ligand substitution reactions where the dichloromethane or phosphane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, hydrides, and various ligands such as phosphines and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of palladium complexes, while substitution reactions can produce a variety of palladium-ligand complexes .
Aplicaciones Científicas De Investigación
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron has several scientific research applications:
Mecanismo De Acción
The mechanism by which cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron exerts its effects involves the coordination of the palladium center with various substrates. This coordination activates the substrates, making them more reactive and facilitating the desired chemical transformations . The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene palladium(II) chloride: Similar in structure but lacks the dichloromethane ligand.
Dichloro(1,1-bis(diphenylphosphino)ferrocene)palladium(II) acetone adduct: Contains acetone instead of dichloromethane.
Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane; dichloropalladium; iron: Similar but with a different cyclopentadienyl ligand.
Uniqueness
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron is unique due to its specific combination of ligands and the presence of both palladium and iron centers. This unique structure imparts distinct catalytic properties, making it highly effective in various chemical reactions .
Propiedades
Fórmula molecular |
C35H30Cl4FeP2Pd-6 |
|---|---|
Peso molecular |
816.6 g/mol |
Nombre IUPAC |
cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron |
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q-5;-1;;;;;+2/p-2 |
Clave InChI |
LBISRCXWUBVVQX-UHFFFAOYSA-L |
SMILES canónico |
[CH-]1[CH-][CH-][C-]([CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


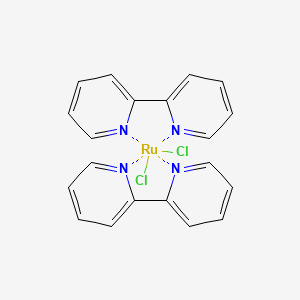

![[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13401268.png)

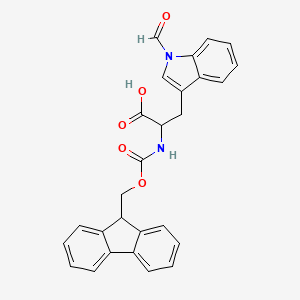

![2-(Tert-butyl)-6-chlorobenzo[D]oxazole-7-sulfonic acid](/img/structure/B13401292.png)
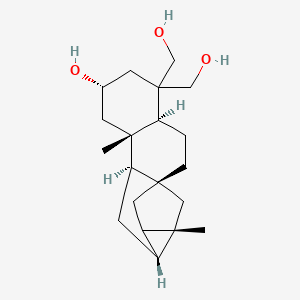
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)
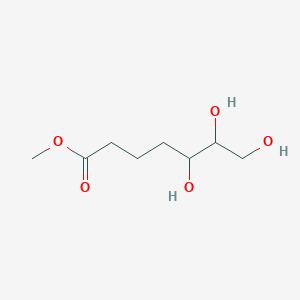
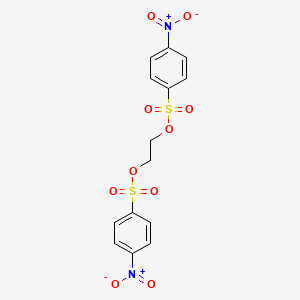
![3-(1,3-Benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13401331.png)
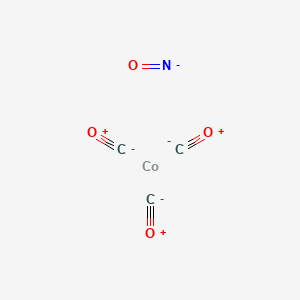
![4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13401352.png)
